molecular formula C11H12N4O4S B2397410 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide CAS No. 1904302-35-7

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

Cat. No. B2397410
CAS RN: 1904302-35-7
M. Wt: 296.3
InChI Key: PZKFFJSDCQAMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Syntheses Applications

  • Oxadiazoles in Cycloaddition Reactions : Oxadiazoles, like the one present in the structure of the compound , react with strained alkenes and alkynes to yield adducts, demonstrating their utility in creating new chemical structures. For instance, cyclopropenes react with oxadiazoles to produce γ-pyrans, showcasing the versatility of oxadiazoles in synthetic organic chemistry (Thalhammer, Wallfahrer, & Sauer, 1988).

  • Gold-Catalyzed Cycloaddition : Gold-catalyzed formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, closely related to the compound of interest, offers a concise and regioselective access to functionalized 4-aminoimidazoles, underlining the importance of oxadiazoles in facilitating complex reactions (Xu, Wang, Sun, & Liu, 2017).

  • Lewis Acid Catalyzed Annulations : Donor-acceptor cyclopropanes, similar to the sulfonamide moiety in the compound, have been utilized in (3+2)-annulation reactions with ynamides to produce cyclopentene sulfonamides, demonstrating the synthetic utility of such compounds in constructing cyclic structures (Mackay, Fıstıkçı, Carris, & Johnson, 2014).

Biological Activities

  • Anticancer Activities : Synthesized oxadiazolyl tetrahydropyridines, structurally similar to the compound , were studied for their anti-cancer activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).

  • Antimicrobial and Enzyme Inhibition Potential : Compounds combining multiple functionalities, including oxadiazole and sulfonamide groups, have demonstrated modest antibacterial potential and significant enzyme inhibition capabilities, underlining their potential in developing new antimicrobial agents (Virk et al., 2023).

  • Anti-inflammatory and Anti-diabetic Activities : Sulfonamide-based 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory and anti-diabetic activities, further expanding the scope of therapeutic applications for such compounds (Kavitha, Nasarullah, & Kannan, 2019).

properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c16-9-5-7(3-4-12-9)11-14-10(19-15-11)6-13-20(17,18)8-1-2-8/h3-5,8,13H,1-2,6H2,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKFFJSDCQAMAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.